Positional Regioisomerism: 4-COOH vs. 3-COOH Yields Different Molecular Exit Vectors for Conjugate Design
The target compound places the carboxylic acid at the 4-position of the piperidine ring, whereas the closest regioisomer (CAS 2098002-69-6) carries the acid at the 3-position. In the chair conformation, a 4-substituted piperidine directs the carboxylate along an equatorial trajectory that is collinear with the N-aryl bond, creating a linear, rod-like exit vector. In contrast, the 3-substituted isomer directs the carboxylate at approximately a 60° angle relative to that axis, resulting in a bent geometry that alters the spatial presentation of downstream amide or ester conjugates to biological targets . Both compounds share an identical molecular formula (C11H14ClN3O2) and molecular weight (255.70 g/mol), making the exit-vector difference the sole structural determinant of downstream binding mode [1].
| Evidence Dimension | Carboxylic acid substitution position on piperidine ring and resulting exit vector geometry |
|---|---|
| Target Compound Data | 4-position carboxylic acid; equatorial, linear exit vector collinear with N-aryl bond axis |
| Comparator Or Baseline | 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 2098002-69-6); 3-position carboxylic acid; bent exit vector at ~60° relative to N-aryl bond axis |
| Quantified Difference | Approximately 60° angular difference in exit vector orientation; molecular geometry shifts from linear (4-COOH) to bent (3-COOH); identical MW (255.70 g/mol) and formula (C11H14ClN3O2) |
| Conditions | Analysis based on piperidine chair conformation and established stereoelectronic principles for 4-substituted vs. 3-substituted piperidine rings; structural data verified via PubChem [1] |
Why This Matters
For structure-based drug design, the exit vector directly determines whether a conjugated warhead or fluorophore can access the target binding pocket; a wrong geometry can result in complete loss of target engagement despite identical physicochemical properties.
- [1] PubChem Compound Summary CID 25918901: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25918901. View Source
